N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Triazole Ring: This step often involves the reaction of an appropriate hydrazine derivative with a nitrile or carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide for azide substitution or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target bacterial enzymes or fungal cell wall synthesis pathways, leading to antimicrobial effects.
Pathways Involved: The compound could inhibit key enzymes or disrupt cellular processes, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have shown similar antibacterial activities.
Benzothiazole Derivatives: These include various compounds with benzothiazole rings that exhibit diverse biological activities.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its combination of benzothiazole, triazole, and benzamide structures, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H16ClN5OS |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C23H16ClN5OS/c1-14-16(23-28-20-6-2-3-8-21(20)31-23)5-4-7-19(14)27-22(30)17-11-15(9-10-18(17)24)29-12-25-26-13-29/h2-13H,1H3,(H,27,30) |
InChI Key |
MCVXWJVUIFUNIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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